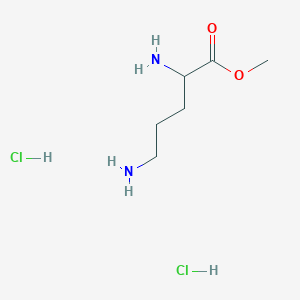
Methyl 2,5-bis(azanyl)pentanoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ornithine Methyl Ester Dihydrochloride is an organic compound that serves as the methyl ester derivative of L-ornithine. It is commonly used in biochemical research and drug synthesis. The compound exists in the form of hydrochloride, formed by the reaction of two molecules of hydrochloric acid with the methyl ester of L-ornithine. It appears as a white to off-white crystalline powder and is soluble in water and alcohol solvents .
準備方法
Synthetic Routes and Reaction Conditions: L-Ornithine Methyl Ester Dihydrochloride can be synthesized by reacting L-ornithine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of L-ornithine with methanol, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of L-Ornithine Methyl Ester Dihydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization and drying to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions: L-Ornithine Methyl Ester Dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-ornithine and methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carboxylic acids or esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Often involves the use of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Hydrolysis: Produces L-ornithine and methanol.
Substitution: Yields various substituted derivatives depending on the reagents used.
Condensation: Forms amides or esters with other carboxylic acids or esters.
科学的研究の応用
L-Ornithine Methyl Ester Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
作用機序
The mechanism of action of L-Ornithine Methyl Ester Dihydrochloride involves its metabolism to L-ornithine, which is then converted to L-arginine. L-arginine stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
類似化合物との比較
L-Ornithine Dihydrochloride: Similar in structure but lacks the methyl ester group.
L-Citrulline: Another amino acid involved in the urea cycle, similar in function but different in structure.
L-Arginine: A direct product of L-ornithine metabolism, with broader biological roles.
Uniqueness: L-Ornithine Methyl Ester Dihydrochloride is unique due to its esterified form, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly useful in synthetic organic chemistry and pharmaceutical applications .
特性
IUPAC Name |
methyl 2,5-diaminopentanoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZNVWAQDVFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
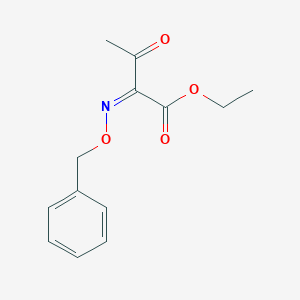
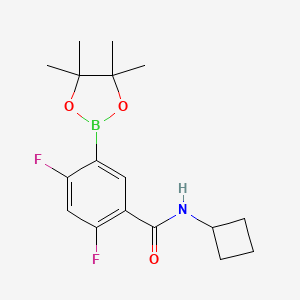
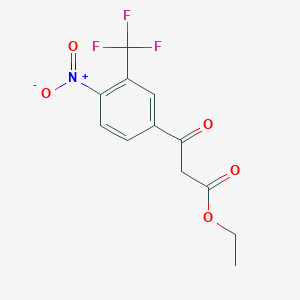
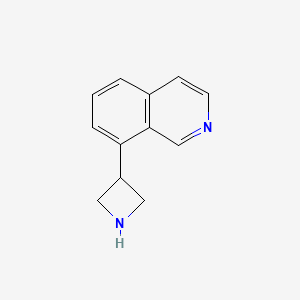
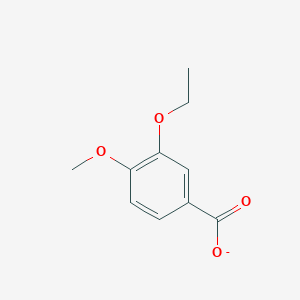
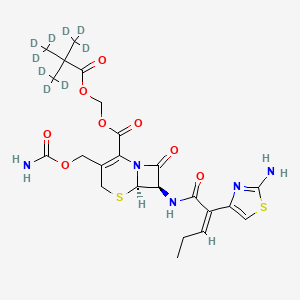
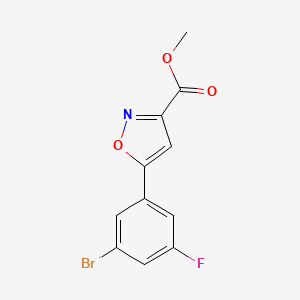
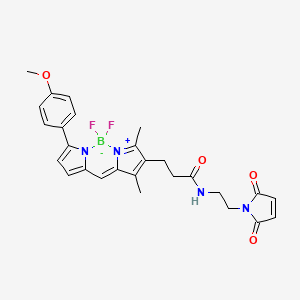
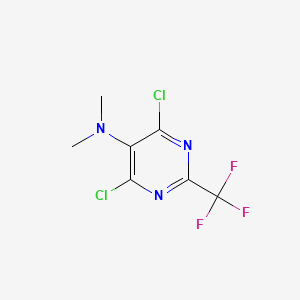
![4-((tert-Butoxycarbonyl)(propyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718793.png)
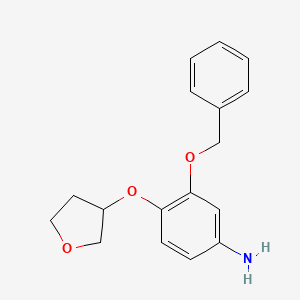
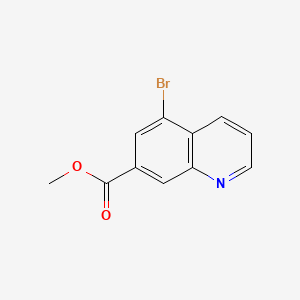
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)
